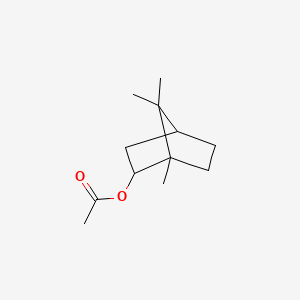![molecular formula C11H9NO4S B7759924 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B7759924.png)
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- typically involves the reaction of thiazolidinedione with 3-hydroxy-4-methoxybenzaldehyde . One common method is the Knoevenagel condensation reaction, which is carried out under basic conditions using a catalyst such as piperidine . The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature, yielding the desired product as a yellow solid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinedione derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
科学的研究の応用
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- has garnered significant attention in scientific research due to its potential therapeutic applications . Some of its notable applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR, the compound can modulate the expression of genes involved in these metabolic pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its antidiabetic properties.
5-(4-Hydroxy-3-methoxyphenyl)methylene-2,4-thiazolidinedione: A closely related compound with similar structural features.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Uniqueness
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- stands out due to its unique combination of a thiazolidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJJGJJVMGLRQ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
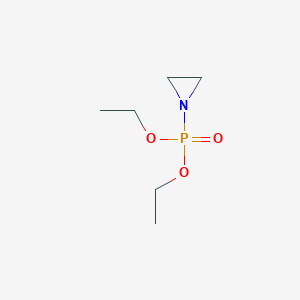
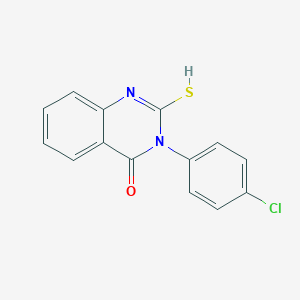

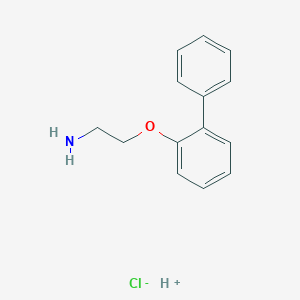



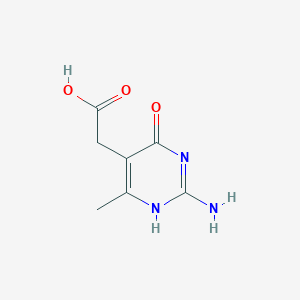


![4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B7759902.png)


